molecular formula C8H9NOS B1298581 2-Methylsulfanyl-benzamide CAS No. 54705-16-7

2-Methylsulfanyl-benzamide

Cat. No.: B1298581
CAS No.: 54705-16-7
M. Wt: 167.23 g/mol
InChI Key: HSOQDPYTTOKEHI-UHFFFAOYSA-N
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Description

2-Methylsulfanyl-benzamide is an organic compound with the molecular formula C8H9NOS It is characterized by a benzamide core with a methylsulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylsulfanyl-benzamide can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with acetic anhydride to form 2-acetamidobenzenethiol, which is then oxidized to this compound using oxidizing agents such as sodium hypochlorite (NaOCl) with 2,2,6,6-tetramethylpiperidyl-1-oxy (TEMPO) as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methylsulfanyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl) with TEMPO as a catalyst.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: 2-Methylsulfinyl-benzamide or 2-Methylsulfonyl-benzamide.

    Reduction: 2-Aminobenzenethiol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Methylsulfanyl-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylsulfanyl-benzamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzamide core and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOQDPYTTOKEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359521
Record name 2-methylsulfanyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54705-16-7
Record name 2-methylsulfanyl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key chemical reactions 2-(methylsulfanyl)benzamide can undergo according to the provided research?

A1: The research highlights two key reactions involving 2-(methylsulfanyl)benzamide:

    Q2: Is there structural information available about 2-(methylsulfanyl)benzamide?

    A2: Yes, one study reports the crystal structure of the oxidized derivative, 2-(methylsulfinyl)benzamide []. While this isn't the structure of 2-(methylsulfanyl)benzamide itself, it provides insight into potential intermolecular interactions. In the crystal, 2-(methylsulfinyl)benzamide molecules form centrosymmetric amide-amide dimers through intermolecular N—H⋯O hydrogen bonds. These dimers are further connected through amide-sulfinyl N—H⋯O hydrogen bonds to form a two-dimensional layered framework [].

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